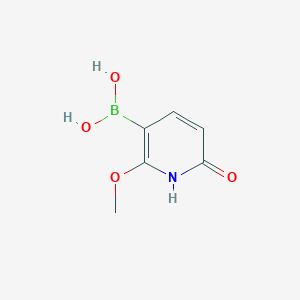
(2-Methoxy-6-oxo-1,6-dihydropyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C6H8BNO4 and a molecular weight of 168.94 g/mol . This compound is known for its unique structure, which includes a boronic acid group attached to a pyridine ring. Boronic acids are widely used in organic chemistry due to their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions and applications.
Preparation Methods
Chemical Reactions Analysis
(2-Methoxy-6-oxo-1,6-dihydropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2-Methoxy-6-oxo-1,6-dihydropyridin-3-yl)boronic acid has several scientific research applications:
Biology: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in biochemical research.
Medicine: Boronic acid derivatives are used in the development of pharmaceuticals, particularly in the treatment of cancer and diabetes.
Industry: This compound can be used in the production of polymers and other materials due to its ability to form reversible covalent bonds with diols.
Mechanism of Action
The mechanism of action of (2-Methoxy-6-oxo-1,6-dihydropyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
(2-Methoxy-6-oxo-1,6-dihydropyridin-3-yl)boronic acid can be compared with other boronic acid derivatives, such as:
6-Hydroxy-3-pyridinylboronic acid: This compound has a similar structure but lacks the methoxy group, which can affect its reactivity and applications.
1,6-Dihydro-6-oxopyridine-3-boronic acid: This compound is another boronic acid derivative with a similar structure but different functional groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C6H8BNO4 |
|---|---|
Molecular Weight |
168.95 g/mol |
IUPAC Name |
(2-methoxy-6-oxo-1H-pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO4/c1-12-6-4(7(10)11)2-3-5(9)8-6/h2-3,10-11H,1H3,(H,8,9) |
InChI Key |
LGCMIWPAVWSRTP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(NC(=O)C=C1)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



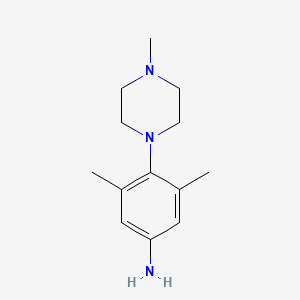
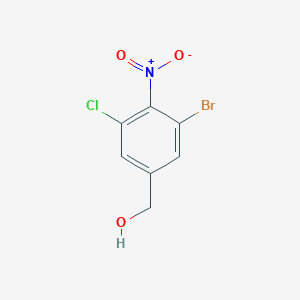
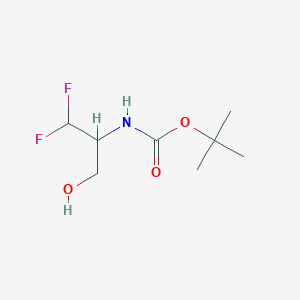

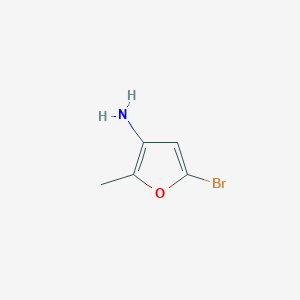
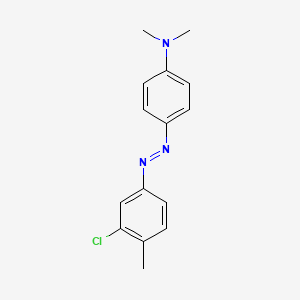


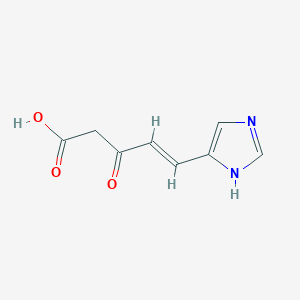
![3,17-Dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene-4,18-dione](/img/structure/B12818748.png)

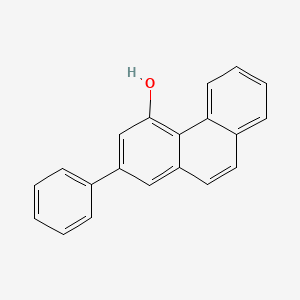
![2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile](/img/structure/B12818759.png)
